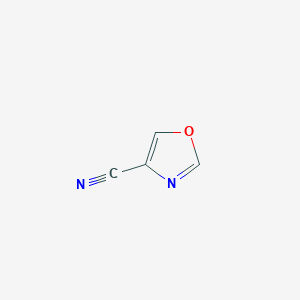![molecular formula C14H16N4O2 B1450909 3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one CAS No. 1395786-34-1](/img/structure/B1450909.png)
3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Drug Design and Discovery
This compound, with its piperidine and pyrazolopyridine moieties, is likely to be of interest in the field of drug discovery. Piperidine derivatives are present in many pharmaceuticals and play a significant role in the industry . The pyrazolopyridine structure is similar to purines, which are crucial in cellular processes, making this compound a potential candidate for therapeutic applications .
Neuropharmacology
Due to the structural resemblance to GABA_A receptor modulators, this compound could be explored for its neuropharmacological properties. It might act as a positive allosteric modulator of the GABA_A receptor, influencing central nervous system activity and offering potential as a treatment for neurological disorders .
Cancer Research
The compound’s ability to interact with various cellular pathways could make it valuable in cancer research. It might be used to study the mechanisms of cancer cell proliferation and apoptosis, potentially leading to the development of new anticancer drugs .
Enzyme Inhibition
Given its complex structure, the compound could serve as an inhibitor for specific enzymes involved in disease processes. For example, it might inhibit enzymes that are overactive in certain metabolic diseases or conditions .
Synthetic Chemistry
In synthetic chemistry, this compound could be used as a precursor or intermediate in the synthesis of more complex molecules. Its piperidine and pyrazolopyridine rings offer versatile points for further functionalization and the creation of novel compounds .
Immunology
Research into the immunomodulatory effects of pyrazolopyridine derivatives could lead to applications in treating autoimmune diseases or enhancing vaccine efficacy by modulating immune responses .
Antimicrobial Agents
The structural features of this compound suggest potential antimicrobial activity. It could be studied for its efficacy against various pathogens, contributing to the development of new antibiotics or antiviral agents .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with the tgf-beta receptor type 2 kinase .
Mode of Action
It can be inferred that, like other kinase inhibitors, it may bind to the active site of the kinase, preventing the transfer of phosphate groups to the substrate and thus inhibiting the kinase’s activity .
Biochemical Pathways
The TGF-beta signaling pathway, which this compound may affect, plays a critical role in a variety of cellular activities, including cell growth, cell differentiation, apoptosis, cellular homeostasis and other cellular functions . The inhibition of this pathway could lead to the disruption of these processes.
Result of Action
Given its potential role as a kinase inhibitor, it could potentially disrupt cellular signaling pathways, leading to changes in cell behavior .
Propiedades
IUPAC Name |
3-amino-1-(2-hydroxyethyl)-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c15-13-12-10(9-4-2-1-3-5-9)8-11(20)16-14(12)18(17-13)6-7-19/h1-5,10,19H,6-8H2,(H2,15,17)(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZAKXSNTXAHMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(NC1=O)N(N=C2N)CCO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-(2-hydroxyethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B1450826.png)

![1-[2-(4-Hydroxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B1450831.png)
![4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenol](/img/structure/B1450832.png)





![5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B1450843.png)

![4-(2-Thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1450845.png)

